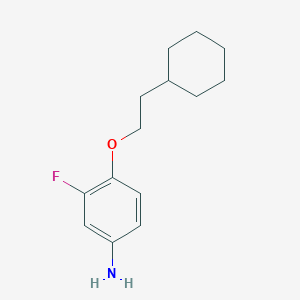

4-(2-Cyclohexylethoxy)-3-fluoroaniline

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Research

The introduction of fluorine can have a profound impact on several key molecular properties:

pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, altering their ionization state at physiological pH.

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug molecule.

Conformation and Binding: The introduction of fluorine can influence the preferred conformation of a molecule and its binding affinity to biological targets through unique electrostatic and dipolar interactions.

These modifications are highly sought after in drug discovery and materials science, where precise control over molecular properties is crucial for developing new and improved products.

Fluoroanilines, such as 4-fluoroaniline (B128567), are a class of fluorinated compounds that have proven to be exceptionally versatile synthetic scaffolds. thieme-connect.com A synthetic scaffold is a core molecular structure that can be readily modified to create a diverse library of related compounds. Fluoroanilines are ideal scaffolds due to the presence of two reactive sites: the aromatic ring, which can undergo electrophilic substitution, and the amino group, which can participate in a wide range of reactions, including acylation, alkylation, and diazotization. nih.gov This dual reactivity allows chemists to build complex molecular architectures from a relatively simple starting material. thieme-connect.com

The fluorine atom in a fluoroaniline (B8554772) not only imparts the desirable properties mentioned above but also influences the reactivity of the aromatic ring, directing further substitutions to specific positions. This regiochemical control is a valuable tool in multi-step syntheses.

Contextualization of 4-(2-Cyclohexylethoxy)-3-fluoroaniline as a Key Chemical Intermediate

Within the family of fluoroanilines, this compound stands out as a key chemical intermediate with significant potential for the synthesis of complex molecules.

This compound possesses a unique combination of structural features that contribute to its potential for generating chemical diversity:

A Fluorinated Aniline (B41778) Core: This provides the foundational properties of a fluoroaniline, including the modulated basicity of the amino group and the specific reactivity of the aromatic ring.

An Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the amino group can influence the reactivity of the amine and direct incoming substituents to specific positions on the aromatic ring.

These features, in combination, make this compound a valuable building block for creating a wide range of derivatives with diverse physicochemical properties.

Below is a table summarizing some of the key properties of this compound and its parent compound, 4-fluoroaniline.

| Property | This compound (Computed) | 4-Fluoroaniline (Experimental) |

| Molecular Formula | C₁₄H₂₀FNO | C₆H₆FN |

| Molecular Weight | 237.32 g/mol | 111.12 g/mol |

| XLogP3 | 3.5 | 1.3 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 1 |

| Boiling Point | Not available | 188 °C |

| Melting Point | Not available | -1.9 °C |

Data for this compound is based on computational predictions. Experimental data for 4-fluoroaniline is provided for comparison.

The true value of a chemical intermediate is demonstrated by its successful application in the synthesis of more complex and valuable molecules. This compound has been identified as a key intermediate in the synthesis of a series of pyrimidine (B1678525) derivatives that have shown potential as potent kinase inhibitors.

In a patent application, this compound is reacted with a substituted pyrimidine to form a more complex molecule. This reaction highlights the role of the aniline nitrogen as a nucleophile, attacking the pyrimidine ring in a nucleophilic aromatic substitution reaction. The resulting compound is then further modified to produce a final product with potential therapeutic applications. This specific example underscores the strategic importance of this compound as a building block in the development of new pharmaceutical agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclohexylethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDVIJMOFYWSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267941 | |

| Record name | 4-(2-Cyclohexylethoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946785-45-1 | |

| Record name | 4-(2-Cyclohexylethoxy)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946785-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyclohexylethoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Cyclohexylethoxy 3 Fluoroaniline and Its Analogs

Precursor Synthesis Strategies for the Cyclohexylethoxy Moiety

Synthesis of (2-Bromoethyl)cyclohexane (B41411) and Related Halogenated Alkyl Cyclohexanes

(2-Bromoethyl)cyclohexane is a key intermediate that serves as the electrophile in the etherification step. Several reliable methods exist for its synthesis. One common approach involves the conversion of a corresponding alcohol, (2-hydroxyethyl)cyclohexane, to the bromide. This transformation can be effectively carried out using phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether, often at reduced temperatures to control reactivity. chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is then displaced by the bromide ion.

Another viable route is the bromination of ethylcyclohexane. This method utilizes bromine (Br₂) in the presence of a catalyst, such as iron (Fe) or aluminum bromide (AlBr₃), though careful control of reaction conditions is necessary to achieve selective bromination on the ethyl side chain.

These halogenated alkyl cyclohexanes are valuable reagents in organic synthesis, participating in nucleophilic substitution and Grignard reactions. google.com

Preparation of Functionalized Phenols for Etherification

The phenolic precursor required for the synthesis of 4-(2-Cyclohexylethoxy)-3-fluoroaniline is 3-fluoro-4-nitrophenol (B151681). The nitro group serves as a precursor to the final aniline (B41778) moiety, which will be introduced in a later step via reduction. The synthesis of 3-fluoro-4-nitrophenol typically starts from 3-fluorophenol.

A standard method involves the direct nitration of 3-fluorophenol. The reaction can be performed by dissolving 3-fluorophenol in glacial acetic acid and then adding nitric acid dropwise at a controlled temperature, typically between 20-25°C. chemicalbook.com Another procedure utilizes a mixture of sodium nitrate and sulfuric acid at low temperatures (-5 to 0°C). google.com Following the reaction, a purification process is required to separate the desired 3-fluoro-4-nitrophenol from other regioisomers, such as 5-fluoro-2-nitrophenol and 3-fluoro-2-nitrophenol. chemicalbook.comgoogle.com Purification can be achieved through a series of extractions and recrystallization from solvents like toluene (B28343). chemicalbook.com

Formation of the Ether Linkage: Williamson Ether Synthesis and Alternatives

The Williamson ether synthesis is a classical and widely used method for preparing ethers and is central to the synthesis of the target molecule. mdpi.com It involves the reaction of an alkoxide with a primary alkyl halide in an Sɴ2 reaction. mdpi.comcommonorganicchemistry.com

Optimized Reaction Conditions for Etherification of Aromatic Substrates with Cyclohexylethoxy Precursors

In the synthesis of the target compound's core structure, the Williamson ether synthesis is employed to couple the 3-fluoro-4-nitrophenol with (2-bromoethyl)cyclohexane. The reaction begins with the deprotonation of the phenol (B47542) using a suitable base to form a more nucleophilic phenoxide ion. For aryl ethers, bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are commonly used. commonorganicchemistry.com

The resulting phenoxide then attacks the electrophilic carbon of (2-bromoethyl)cyclohexane, displacing the bromide leaving group to form the desired ether, 1-(2-Cyclohexylethoxy)-2-fluoro-4-nitrobenzene. To facilitate the reaction, a catalyst like potassium iodide (KI) can be added. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), and may require heating under reflux to proceed to completion. commonorganicchemistry.commasterorganicchemistry.com

| Parameter | Condition | Purpose |

| Phenol Substrate | 3-Fluoro-4-nitrophenol | Nucleophilic component after deprotonation |

| Alkyl Halide | (2-Bromoethyl)cyclohexane | Electrophilic component |

| Base | K₂CO₃ | Deprotonates the phenol to form the phenoxide |

| Solvent | Acetone | Polar aprotic solvent to facilitate Sɴ2 reaction |

| Catalyst | KI (catalytic amount) | Promotes the reaction |

| Temperature | Reflux | Provides energy to overcome activation barrier |

Stereochemical Considerations in Ether Bond Formation

The Williamson ether synthesis proceeds via an Sɴ2 mechanism. mdpi.com A key feature of the Sɴ2 reaction is the backside attack of the nucleophile on the electrophilic carbon, which results in an inversion of stereochemistry at that center.

However, in the reaction between 3-fluoro-4-nitrophenoxide and (2-bromoethyl)cyclohexane, the electrophilic carbon being attacked is a primary carbon (part of the -CH₂Br group). This carbon is achiral, meaning it is not a stereocenter. Therefore, while the reaction mechanism inherently involves an inversion, it has no stereochemical consequence at the site of ether bond formation. The stereochemistry of the parent cyclohexane (B81311) ring, if it were substituted to be chiral, would remain unaffected by this reaction.

Introduction of the Fluoroaniline (B8554772) Moiety

The final step in the synthesis of this compound is the reduction of the nitro group on the etherified intermediate, 1-(2-Cyclohexylethoxy)-2-fluoro-4-nitrobenzene. The conversion of an aromatic nitro compound to an aniline is a common transformation with many available reagents.

A widely used and efficient method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often preferred due to its clean nature, as the byproducts are typically just water.

Strategies for Regioselective Fluorination of Aromatic Rings

The introduction of fluorine into aromatic rings with high regioselectivity is a cornerstone of modern synthetic organic chemistry. The unique properties imparted by fluorine, such as increased metabolic stability and altered electronic characteristics, make fluorinated aromatics highly desirable.

Nucleophilic Radiofluorination via N-Arylsydnone Intermediates

A significant advancement in the synthesis of fluoroarenes, particularly for applications in positron emission tomography (PET), involves the use of N-arylsydnone intermediates. This method provides a practical route for the radiofluorination of anilines using [¹⁸F]fluoride. N-arylsydnones are stable, easy-to-handle precursors that facilitate direct and regioselective labeling to produce [¹⁸F]fluoroarenes.

The process begins with the conversion of an appropriate aniline to an N-arylsydnone, a transformation that can be automated for efficiency. These sydnone precursors then undergo nucleophilic radiofluorination with [¹⁸F]fluoride without the need for expensive transition-metal catalysts or stoichiometric reagents. bohrium.com This methodology has been successfully applied to the preparation of ¹⁸F-labeled neuropeptides, highlighting its utility in complex molecule synthesis.

Photoinduced Difluoroalkylation of Anilines

Photoinduced methods have emerged as powerful tools for the difluoroalkylation of anilines. beilstein-journals.orggoogle.com These techniques offer mild reaction conditions and operational simplicity, providing an alternative to traditional transition-metal-catalyzed approaches. beilstein-journals.orggoogle.com Two notable photoinduced strategies include a redox-neutral approach using an organic photocatalyst and a method based on the formation of an electron donor–acceptor (EDA) complex. beilstein-journals.org

In the organophotocatalyzed method, a photocatalyst such as Eosin Y can be used. beilstein-journals.org Upon photoirradiation, a single electron transfer (SET) event occurs between the excited photocatalyst and a fluorinated radical precursor, generating a difluoroalkyl radical. beilstein-journals.org This radical then reacts with the aniline to yield the desired difluoroalkylated product. beilstein-journals.org

Alternatively, the formation of an EDA complex between the aniline and a difluoroalkyl bromide can be induced by light, leading to the generation of the difluoroalkyl radical without the need for an external photocatalyst. google.com This catalyst-free approach is characterized by its wide substrate scope and mild conditions. google.com

Synthesis of Substituted Anilines as Precursors

The synthesis of the target molecule relies on the availability of appropriately substituted aniline precursors. Various methods exist for the preparation of key intermediates such as 3-fluoroaniline (B1664137), 4-chloro-3-fluoroaniline, and 4-bromo-2-fluoroaniline.

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoroaniline | 371-19-7 | C₆H₆FN | 111.12 |

| 4-Chloro-3-fluoroaniline | 367-22-6 | C₆H₅ClFN | 145.56 |

| 4-Bromo-2-fluoroaniline | 1003-99-2 | C₆H₅BrFN | 190.01 |

Schiemann Reaction and Amination Approaches

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate. wikipedia.org While it is a traditional route, innovations have been made to improve its efficiency and safety. For instance, the use of ionic liquids as a reaction medium can lead to a simpler workup, higher purity of the product, and a safer process with recyclable solvents. masterorganicchemistry.comyoutube.com

Amination approaches provide alternative routes to substituted anilines. For instance, meta-substituted anilines can be synthesized through a Brønsted acid-catalyzed reaction that achieves meta-amination of anisidines with various amines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly in fluorinated systems. beilstein-journals.org In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring.

Fluorine's high electronegativity makes it a good leaving group in SNAr reactions, and its presence can activate the aromatic ring towards nucleophilic attack. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing fluorine atom. This principle is utilized in the synthesis of compounds like 4-chloro-3-fluoroaniline, which serves as a building block for various pharmaceuticals.

Convergent and Linear Synthesis Pathways for this compound

A linear synthesis involves the sequential modification of a starting material in a step-by-step manner. A plausible linear route to the target compound could begin with 3-fluoroaniline. This would be followed by a sequence of reactions to introduce the nitro group at the 4-position, which is then converted to a hydroxyl group. Subsequent etherification with a 2-cyclohexylethyl halide and final reduction of the nitro group would yield the target aniline.

For this compound, a convergent approach would involve the synthesis of two key intermediates:

A substituted aniline precursor: 3-Fluoro-4-nitrophenol is a suitable starting material.

The cyclohexylethoxy side chain: 2-Cyclohexylethanol can be prepared by the catalytic hydrogenation of 2-phenylethanol. beilstein-journals.org

These two fragments can then be coupled through an etherification reaction, such as the Williamson ether synthesis or the Mitsunobu reaction. beilstein-journals.org The Williamson ether synthesis involves the reaction of the sodium salt of 3-fluoro-4-nitrophenol with a 2-cyclohexylethyl halide. beilstein-journals.org The Mitsunobu reaction offers a milder alternative, coupling the phenol directly with 2-cyclohexylethanol in the presence of a phosphine and an azodicarboxylate. beilstein-journals.org

Step-by-Step Elaboration of the Molecular Architecture

The construction of this compound is not a single reaction but a carefully orchestrated sequence of transformations. A plausible and efficient synthetic route begins with commercially available precursors and builds the molecule systematically.

A common strategy for synthesizing fluorinated anilines involves the reduction of a corresponding nitroaromatic compound. The industrial production of simpler compounds like 4-fluoroaniline (B128567) often starts with 4-fluoronitrobenzene, which is then reduced via catalytic hydrogenation. This foundational step is known for its high efficiency and yields.

For the target molecule, a logical synthetic pathway could be conceptualized as follows:

Etherification: The synthesis would likely commence with a suitable precursor like 2-fluoro-4-nitrophenol. This starting material undergoes a Williamson ether synthesis with (2-bromoethyl)cyclohexane in the presence of a base such as potassium carbonate (K₂CO₃). This step attaches the cyclohexylethoxy side chain to the phenolic oxygen, yielding the intermediate, 1-(2-cyclohexylethoxy)-2-fluoro-4-nitrobenzene.

Nitro Group Reduction: The crucial final step is the reduction of the nitro group (-NO₂) to an amine group (-NH₂). This transformation is most commonly achieved through catalytic hydrogenation. The nitro-intermediate is dissolved in a solvent like methanol or ethanol and exposed to hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com This method is highly selective and typically provides a clean product with high yield. chemicalbook.com Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can also be employed.

This step-wise approach allows for the controlled installation of the required functional groups, building the complex molecular architecture from simpler, readily available starting materials.

Efficiency and Yield Optimization in Multi-step Synthesis

Key optimization parameters include:

Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled for each step. For instance, in the nitro reduction step, optimizing the hydrogen pressure and catalyst loading can significantly increase the yield and reduce reaction time.

Catalyst Selection: The choice of catalyst and its concentration are pivotal. Different catalysts can offer varying levels of activity and selectivity.

Solvent and Reagent Purity: The purity of solvents and reagents is paramount to prevent side reactions that can lower the yield and complicate purification.

Modern approaches like telescoped continuous flow synthesis offer a transformative method for optimization. By integrating sequential reactions into a seamless sequence without isolating intermediates, this technique can reduce waste, enhance safety, and minimize the need for storing intermediate compounds. nih.govwhiterose.ac.uk Automated optimization platforms using algorithms can swiftly investigate various reaction parameters to identify the optimal conditions with a minimal number of experiments, leading to a significant reduction in process mass intensity. whiterose.ac.uk

| Optimization Strategy | Description | Impact on Synthesis |

| Telescoped Flow Synthesis | Integrates multiple reaction steps into a continuous flow without intermediate isolation. nih.gov | Reduces waste, minimizes handling of hazardous intermediates, and decreases overall production time. whiterose.ac.uk |

| Automated Optimization | Uses algorithms to systematically explore reaction parameters (temperature, concentration, etc.). whiterose.ac.uk | Rapidly identifies optimal conditions, leading to higher yields and purity in fewer experimental runs. whiterose.ac.uk |

| C-H Functionalization | Directly modifies C-H bonds on the aromatic ring, avoiding pre-functionalization steps. rsc.orguva.nl | Increases atom economy, shortens the synthetic route, and reduces overall cost and waste. uva.nl |

| Catalyst Screening | Evaluating a variety of catalysts and ligands for a specific transformation. | Identifies the most active and selective catalyst system, maximizing the desired product formation. |

Catalytic Approaches for Bond Formation (e.g., Buchwald-Hartwig amination for fluorinated polyanilines)

The formation of the carbon-nitrogen (C-N) bond is fundamental to the synthesis of anilines and their derivatives. While the reduction of nitro groups is a classic method, modern organic chemistry relies heavily on catalytic cross-coupling reactions for their versatility and functional group tolerance. wikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides (or pseudohalides like triflates) and amines. rsc.orgwikipedia.org This reaction has become indispensable in medicinal chemistry for synthesizing aryl amines. wikipedia.org Its development allowed for the facile synthesis of these compounds, significantly expanding the scope of possible C-N bond formations and replacing harsher traditional methods. wikipedia.org

For the synthesis of fluorinated anilines and particularly for creating polymers like fluorinated polyanilines, the Buchwald-Hartwig amination is highly effective. ossila.com The reaction typically involves:

A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).

A phosphine ligand (e.g., BINAP, XantPhos). researchgate.netnih.gov

A base (e.g., Cs₂CO₃, NaOtBu).

An aryl halide or triflate and an amine.

The mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org The choice of ligand is crucial and has evolved over several "generations" of catalysts, with modern sterically hindered ligands allowing for the coupling of a wide variety of substrates under milder conditions. wikipedia.org

| Catalyst System Component | Function | Common Examples |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ nih.gov |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, DPPF, XantPhos, Sterically hindered phosphines wikipedia.orgresearchgate.netnih.gov |

| Base | Deprotonates the amine, making it a more active nucleophile. | NaOtBu, Cs₂CO₃ nih.gov |

| Aryl Electrophile | Provides the aromatic ring for the C-N bond formation. | Aryl halides (Br, Cl), triflates, fluorosulfates rsc.orgresearchgate.net |

Green Chemistry Principles in the Synthesis of Fluorinated Anilines

The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netdovepress.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. dovepress.com

Solvent Selection and Waste Minimization

Solvent choice is a critical aspect of green chemistry. Traditional organic syntheses often rely on volatile, flammable, and toxic organic solvents. mdpi.com Green chemistry promotes the use of safer alternatives.

Water: When possible, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com Selective alkylation reactions for synthesizing N-(2-Hydroxyethyl)anilines have been successfully developed in water, eliminating the need for catalysts and organic solvents. tandfonline.com

Deep Eutectic Solvents (DESs): These solvents are emerging as promising green alternatives. mdpi.com They are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can enhance the solubility of reactants and catalysts. mdpi.com

Solvent-Free Reactions: The most ideal scenario is to conduct reactions without any solvent. Mechanochemistry, where reactions are induced by mechanical force (milling or grinding), can enable solventless, multi-step syntheses, as demonstrated in the preparation of fluorinated pyrazolones. beilstein-journals.org

Waste minimization is achieved not only through solvent choice but also by designing reactions with high atom economy , where the maximum number of atoms from the reactants are incorporated into the final product. sphinxsai.com Catalytic reactions are inherently greener than stoichiometric ones because the catalyst is used in small amounts and can often be recycled.

| Solvent Type | Green Chemistry Advantages | Example Application |

| Water | Non-toxic, non-flammable, inexpensive, widely available. tandfonline.com | Selective alkylation of anilines. tandfonline.com |

| Deep Eutectic Solvents (DESs) | Low toxicity, low volatility, biodegradable, can be tailored for specific reactions. mdpi.com | Copper-catalyzed amination of aryl halides. mdpi.com |

| 2-MeTHF | A bio-derived solvent with a better environmental profile than many traditional ethers like THF. whiterose.ac.uk | Used in multi-step flow synthesis of pharmaceutical intermediates. whiterose.ac.uk |

| Solvent-Free (Mechanochemistry) | Eliminates solvent use entirely, reducing waste and purification needs. beilstein-journals.org | One-pot synthesis of fluorinated pyrazolones. beilstein-journals.org |

Energy Efficiency in Reaction Procedures (e.g., Microwave Irradiation)

Reducing energy consumption is another core principle of green chemistry. Microwave-assisted synthesis has emerged as a key technology for improving energy efficiency in chemical reactions. doaj.orgnih.govajchem-a.com

Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform temperature increases. ajchem-a.com This is in contrast to conventional heating, which relies on slower conduction and convection and heats the entire apparatus. The benefits of microwave-assisted synthesis are significant:

Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. nih.govajchem-a.comresearchgate.net

Higher Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. ajchem-a.com

Energy Savings: By heating only the reactants and solvent, microwave synthesis consumes significantly less energy than traditional oil baths or heating mantles. ajchem-a.com

Enabling New Chemistries: Microwave heating can drive reactions to completion that might not proceed under conventional conditions.

A novel method for producing anilines from aryl halides has been developed using microwave irradiation in an aqueous solution, completely eliminating the need for organic solvents and metal catalysts. doaj.orgnih.govtandfonline.com This approach represents a significant advancement in creating greener synthetic routes for these important building blocks. nih.gov

Chemical Reactivity and Transformational Chemistry of 4 2 Cyclohexylethoxy 3 Fluoroaniline

Reactivity of the Aromatic Amine Group

The primary amino group attached to the aromatic ring is a dominant site of reactivity, functioning as a potent nucleophile and a strong activating group for the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The directing effects of the substituents are as follows:

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.org In this molecule, the para position is blocked by the cyclohexylethoxy group. The ortho position (C-5) is therefore strongly activated.

Alkoxy Group (-OR): The 4-(2-Cyclohexylethoxy) group is also an activating, ortho-para director. It activates the two ortho positions, C-3 and C-5.

Fluoro Group (-F): A deactivating group due to its high electronegativity (inductive effect), but it directs electrophiles to the ortho and para positions via resonance. It deactivates the ring, making substitution slower than in benzene, but directs attack to its ortho (C-2) and para (C-6, which is blocked) positions.

The combined influence of these groups results in a complex regiochemical profile. The amino group is the most powerful activating group, strongly favoring substitution at its open ortho position, C-5. The alkoxy group also activates C-5. Therefore, electrophilic attack is overwhelmingly directed to the C-5 position. The C-2 position is sterically hindered by the adjacent bulky cyclohexylethoxy group and electronically deactivated by the adjacent fluorine atom.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.comlumenlearning.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 5-Bromo-4-(2-cyclohexylethoxy)-3-fluoroaniline |

| Nitration | HNO₃ / H₂SO₄ | 4-(2-Cyclohexylethoxy)-3-fluoro-5-nitroaniline |

Nucleophilic Reactivity of the Amino Nitrogen in Derivatization

The lone pair of electrons on the nitrogen atom of the aniline makes it nucleophilic. ucalgary.ca This allows it to react with a wide range of electrophiles. The nucleophilicity of the amino group is fundamental to its use as a building block in the synthesis of more complex molecules. The reactivity is influenced by the electron-donating cyclohexylethoxy group, which slightly enhances the electron density on the nitrogen, and the electron-withdrawing fluoro group, which slightly reduces it. In many synthetic applications, the amino group serves as the primary point of reaction to build larger molecular scaffolds. nih.gov

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The nucleophilic character of the amino group is most commonly exploited in acylation and related reactions to form stable amide and urea (B33335) linkages. These reactions are central to medicinal chemistry and materials science. nih.gov

Amide Formation: The aniline readily reacts with acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This reaction yields N-acylated derivatives.

Urea Formation: Reaction with isocyanates (R-N=C=O) provides a direct route to unsymmetrically substituted ureas. The nitrogen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer, to yield the urea derivative. nih.gov Symmetrical ureas can be formed using phosgene (B1210022) or its equivalents. nih.gov

These derivatizations are widely used to create compounds for biological screening and to modify the physicochemical properties of the parent aniline. nih.gov

Table 2: Representative Derivatization Reactions of the Amino Group

| Reagent | Product Class | General Structure of Product |

|---|---|---|

| Acetyl Chloride | Amide | N-(4-(2-Cyclohexylethoxy)-3-fluorophenyl)acetamide |

| Benzoyl Chloride | Amide | N-(4-(2-Cyclohexylethoxy)-3-fluorophenyl)benzamide |

| Phenyl isocyanate | Urea | 1-(4-(2-Cyclohexylethoxy)-3-fluorophenyl)-3-phenylurea |

Transformations Involving the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro substituent generally robust and unreactive. cas.cn However, under specific conditions, it can be activated for displacement or used to direct other reactions.

Activation and Displacement of Fluorine in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) of a fluorine atom typically requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the fluorine. nih.govmdpi.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

The aromatic ring of 4-(2-Cyclohexylethoxy)-3-fluoroaniline is electron-rich due to the powerful electron-donating amino and alkoxy groups. These groups destabilize the negatively charged intermediate required for SNAr, thus rendering the fluorine atom highly resistant to displacement by common nucleophiles. Direct substitution of the fluorine is therefore not a facile process under standard SNAr conditions. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), would be required to replace the fluorine atom, though such reactions are beyond the scope of classical SNAr.

Ortho-Directed Metallation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation of a C-H bond ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

In this compound, several groups can potentially direct metalation:

Amino Group (-NH₂): A free amino group is too acidic and will be deprotonated by the organolithium base. To be used as a DMG, it must first be protected, for example, as a carbamate (B1207046) (-O-CONR₂) or a pivalamide (B147659) (-NHCOtBu), which are excellent DMGs. organic-chemistry.org

Alkoxy Group (-OR): The ether oxygen can coordinate to lithium and direct metalation to an ortho position. wikipedia.org

Fluoro Group (-F): Fluorine is also a known, albeit moderate, ortho-directing group. organic-chemistry.orgresearchgate.net

If the amine is appropriately protected (e.g., as a carbamate), it becomes the most powerful DMG on the ring. It would direct lithiation to the C-5 position. However, the C-5 proton is already the most acidic due to the cumulative inductive effects of the adjacent fluoro and alkoxy groups. The alkoxy group also directs to C-5. Therefore, a DoM strategy on a protected derivative of this compound would be expected to proceed with high regioselectivity at the C-5 position. Lithiation at C-2 is disfavored due to steric hindrance and less effective directionality from the fluoro group compared to the protected amine and alkoxy groups.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-4-(2-cyclohexylethoxy)-3-fluoroaniline |

| 4-(2-Cyclohexylethoxy)-3-fluoro-5-nitroaniline |

| 5-Amino-2-(2-cyclohexylethoxy)-3-fluorobenzene-1-sulfonic acid |

| N-(4-(2-Cyclohexylethoxy)-3-fluorophenyl)acetamide |

| N-(4-(2-Cyclohexylethoxy)-3-fluorophenyl)benzamide |

| 1-(4-(2-Cyclohexylethoxy)-3-fluorophenyl)-3-phenylurea |

| 1-(4-Chlorophenyl)-3-(4-(2-cyclohexylethoxy)-3-fluorophenyl)urea |

| Acetyl chloride |

| Benzoyl chloride |

| Phenyl isocyanate |

| 4-Chlorophenyl isocyanate |

| n-Butyllithium |

| s-Butyllithium |

| Pyridine |

Modifications of the Cyclohexylethoxy Side Chain

The cyclohexylethoxy side chain offers multiple sites for chemical transformation, including the cyclohexane (B81311) ring and the ether bond. Strategic modifications at these positions can lead to a diverse range of analogs with potentially altered biological activity or physicochemical properties.

The saturated hydrocarbon nature of the cyclohexane ring in this compound makes its functionalization challenging, generally requiring harsh reaction conditions or specialized catalytic systems. However, modern synthetic methods, particularly those involving C-H activation, provide pathways to introduce new functional groups. researchgate.netniu.edu These reactions are often directed by the existing molecular framework or proceed through radical intermediates. researchgate.net

The transformation of the inert C-H bonds on the cyclohexane ring into functional groups such as hydroxyl, carbonyl, or halogens can be envisioned through various oxidative or halogenation reactions. While direct C-H functionalization is a frontier in organic synthesis, more traditional multi-step sequences involving initial halogenation followed by nucleophilic substitution can also be employed. ub.edusolubilityofthings.com

For instance, free-radical halogenation could introduce a bromine or chlorine atom onto the cyclohexane ring, which can then serve as a handle for further transformations. Subsequent reaction with a nucleophile like hydroxide (B78521) would yield a hydroxylated derivative. Oxidation of such an alcohol would then provide access to a cyclohexanone (B45756) analog. fiveable.meimperial.ac.uk

Below is a table illustrating potential functional group interconversions on the cyclohexane ring of the parent compound.

| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | 1. N-Bromosuccinimide (NBS), Benzoyl peroxide 2. NaOH(aq) | 4-(2-(hydroxycyclohexyl)ethoxy)-3-fluoroaniline isomers | Radical Halogenation, Nucleophilic Substitution |

| 4-(2-(hydroxycyclohexyl)ethoxy)-3-fluoroaniline | Pyridinium chlorochromate (PCC) | 4-(2-(oxocyclohexyl)ethoxy)-3-fluoroaniline isomers | Oxidation |

| This compound | Ozone (O3) | 4-(2-(oxocyclohexyl)ethoxy)-3-fluoroaniline and other oxidized products | Ozonolysis |

This table presents hypothetical transformations based on established chemical principles for functionalizing cyclohexane rings.

The ether linkage in this compound is a key structural feature that can be targeted for cleavage to separate the aromatic and aliphatic moieties. This cleavage is most commonly achieved under strongly acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orglibretexts.orgucalgary.cayoutube.com

The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage typically results in a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.orgucalgary.ca This is because the bond between the aromatic carbon and the oxygen is stronger due to partial double bond character, and nucleophilic attack on an sp2-hybridized carbon is disfavored. Therefore, the cleavage of this compound with HBr would be expected to yield 4-amino-2-fluorophenol (B116865) and 1-bromo-2-cyclohexylethane.

Re-attachment of a modified cyclohexylethoxy chain or a different alkyl group can be accomplished through a Williamson ether synthesis. This involves the reaction of the phenoxide, generated from 4-amino-2-fluorophenol with a base, and a suitable alkyl halide. This strategy allows for the introduction of a wide variety of side chains, providing a versatile method for creating a library of analogs.

The following table summarizes the cleavage and potential re-attachment reactions.

| Reaction | Starting Material(s) | Reagent(s) | Product(s) |

| Ether Cleavage | This compound | HBr (conc. aq) | 4-Amino-2-fluorophenol, 1-Bromo-2-cyclohexylethane |

| Ether Re-attachment (Williamson Synthesis) | 4-Amino-2-fluorophenol, Alkyl Halide (e.g., 1-iodo-2-cyclohexylethane) | Base (e.g., NaH, K2CO3) | This compound (or analog) |

This table illustrates expected reaction outcomes based on the general reactivity of aryl alkyl ethers.

Theoretical and Computational Investigations of 4 2 Cyclohexylethoxy 3 Fluoroaniline and Analogous Structures

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic nature of molecules, providing a quantitative description of their structure and properties. For complex molecules like 4-(2-Cyclohexylethoxy)-3-fluoroaniline, methods such as Ab Initio and Density Functional Theory (DFT) are indispensable tools.

Ab initio and DFT methods are powerful computational techniques used to solve the molecular Schrödinger equation, providing detailed information about molecular geometry and electronic properties. researchgate.netnih.gov DFT, in particular, has become a standard tool for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. scispace.com These calculations can predict key geometric parameters, such as bond lengths and angles, which are influenced by the electronic effects of substituents. scispace.com

For this compound, the introduction of a fluorine atom and a cyclohexylethoxy group to the aniline (B41778) scaffold induces significant changes in its geometry compared to the parent aniline molecule. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can shorten adjacent C-F and C-C bonds. nih.gov Conversely, the oxygen atom of the ethoxy group can donate electron density to the ring via resonance. Studies on substituted anilines have shown that electron-donating groups tend to increase the C-N bond length, while electron-withdrawing groups have the opposite effect. researchgate.net

A hypothetical DFT study using the B3LYP functional and a 6-311G** basis set could yield the optimized geometric parameters shown in the table below. These theoretical values provide a foundational understanding of the molecule's ground-state structure.

Interactive Data Table: Calculated Geometric Parameters This interactive table allows you to filter and sort the calculated geometric parameters for the specified chemical compounds.

| Compound | Parameter | Calculated Value |

| Aniline | C-N Bond Length | 1.402 Å |

| Aniline | Amino Group Angle (θ) | 42.0° |

| 4-Fluoroaniline (B128567) | C-N Bond Length | 1.395 Å |

| 4-Fluoroaniline | Amino Group Angle (θ) | 40.5° |

| This compound | C-N Bond Length | 1.398 Å |

| This compound | C-F Bond Length | 1.365 Å |

| This compound | C-O Bond Length | 1.370 Å |

| This compound | Amino Group Angle (θ) | 41.5° |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. oaji.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). oaji.net The energy gap between the HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting its electron-rich nature. The LUMO is likely to be distributed across the aromatic system, with some contribution from the electronegative fluorine atom.

Interactive Data Table: Calculated Frontier Orbital Energies This interactive table allows you to filter and sort the calculated frontier orbital energies for the specified chemical compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.15 | 0.45 | 5.60 |

| 4-Fluoroaniline | -5.25 | 0.20 | 5.45 |

| 4-Nitroaniline | -6.68 | -1.49 | 5.19 |

| This compound | -5.08 | 0.35 | 5.43 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, conformational analysis and molecular dynamics (MD) simulations explore its dynamic behavior. nih.govacs.org This is particularly important for a molecule like this compound, which possesses a flexible side chain.

The cyclohexylethoxy side chain has multiple rotatable bonds, leading to a complex conformational landscape. The cyclohexane (B81311) ring itself predominantly adopts a stable chair conformation to minimize steric and torsional strain. youtube.com The ethoxy linker (-O-CH₂-CH₂-) also exhibits conformational preferences, primarily existing as a mixture of anti (trans) and gauche conformers due to rotation around the C-C bond. nih.gov

Molecular mechanics and dynamics simulations can be employed to explore the potential energy surface and identify the most stable conformations of the entire side chain. It is expected that the lowest energy conformers will arrange the bulky cyclohexyl group to minimize steric clashes with the aniline ring. The orientation of the ethoxy chain will be a balance between minimizing steric hindrance and optimizing any potential intramolecular interactions.

The geometry of the aniline core is not perfectly planar. The amino group is typically pyramidal, with the nitrogen atom lying slightly out of the plane of the benzene (B151609) ring. researchgate.net The degree of this pyramidalization, often described by an out-of-plane angle, is sensitive to the electronic nature of the ring substituents. researchgate.net

Electron-donating groups tend to increase the electron density on the nitrogen, enhancing its sp³ character and leading to a more pyramidal geometry (larger out-of-plane angle). researchgate.net

Electron-withdrawing groups favor delocalization of the nitrogen's lone pair into the ring, promoting a more planar, sp²-like geometry to maximize resonance. researchgate.net

In this compound, there are competing effects. The cyclohexylethoxy group is electron-donating through resonance from the oxygen atom, which would favor increased pyramidalization. However, the fluorine atom at the meta-position to the amino group is strongly electron-withdrawing by induction. Furthermore, studies on p-fluoroaniline have suggested it is more non-planar than aniline itself, indicating a complex interplay of electronic effects. rsc.org The final geometry of the amino group will be a finely tuned balance of these inductive and resonance contributions.

Substituent Effects on Reactivity and Selectivity in Fluorinated Anilines

The reactivity and regioselectivity of electrophilic aromatic substitution on the aniline ring are governed by the combined electronic effects of all substituents. libretexts.orglibretexts.org In this compound, three groups direct the outcome of such reactions: the amino group, the fluoro group, and the cyclohexylethoxy group.

Amino (-NH₂) Group: This is a powerful activating group and a strong ortho-, para-director due to the resonance donation of its lone pair of electrons. libretexts.org

Cyclohexylethoxy (-OCH₂CH₂-c-C₆H₁₁) Group: Alkoxy groups are also activating and ortho-, para-directing, operating through a similar resonance effect from the oxygen's lone pairs. fiveable.me

Fluoro (-F) Group: Halogens present a more complex case. Fluorine is strongly deactivating via its inductive effect but is ortho-, para-directing due to resonance donation from its lone pairs. libretexts.org

In this compound, the directing effects are as follows:

The amino group at C1 strongly directs incoming electrophiles to positions C2 and C6.

The alkoxy group at C4 strongly directs to positions C3 and C5.

The fluoro group at C3 directs to positions C2 and C4.

In Silico Approaches for Predicting Synthetic Outcomes

Computational tools are increasingly vital for planning and predicting the outcomes of chemical syntheses. mdpi.comnih.gov These in silico methods can save significant time and resources by evaluating potential reaction pathways and predicting their feasibility before any lab work is undertaken.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms. mdpi.com For a molecule like this compound, these methods can predict how it will behave in various chemical transformations.

For instance, in an electrophilic aromatic substitution reaction, computational models can:

Predict Regioselectivity: Determine which of the available positions on the aromatic ring is most susceptible to attack by an electrophile. The powerful ortho, para-directing effect of the para-alkoxy group would compete with the meta-directing (relative to itself) and deactivating nature of the fluoro group. libretexts.org The most likely positions for substitution would be ortho to the strong activating alkoxy group.

Calculate Activation Energies: By locating the transition state structures for each possible reaction pathway, their corresponding activation energies (energy barriers) can be calculated. mdpi.com The pathway with the lowest activation energy is predicted to be the major product-forming route.

Characterize Intermediates: The stability of reaction intermediates, such as the sigma complex (arenium ion) in electrophilic substitution, can be assessed. The resonance structures of these intermediates reveal how different substituents contribute to their stability. libretexts.org

Such computational studies provide a mechanistic rationale for observed product distributions and can guide the selection of reaction conditions to favor a desired outcome. acs.org

Retrosynthetic Analysis with Computational Tools

Retrosynthesis is a strategy used to design a synthesis by working backward from a target molecule to simpler, commercially available starting materials. the-scientist.comnumberanalytics.com Modern computational tools, often powered by artificial intelligence and machine learning, have revolutionized this process. the-scientist.comnih.gov

These programs utilize vast databases of known chemical reactions to identify plausible "disconnections" in the target molecule. nih.govnih.gov For this compound, a computational retrosynthetic analysis might propose several pathways:

Ether Cleavage: A disconnection of the aryl-ether C-O bond. This suggests a synthesis involving the coupling of a 4-amino-2-fluorophenol (B116865) precursor with a 2-cyclohexylethyl halide or tosylate (Williamson ether synthesis).

Formation of the Aniline: Disconnecting the C-N bond via reactions like a Buchwald-Hartwig amination of an aryl halide (4-(2-cyclohexylethoxy)-3-fluoro-bromobenzene) or the reduction of a corresponding nitro compound (1-(2-cyclohexylethoxy)-2-fluoro-4-nitrobenzene).

Fluorination or Alkoxylation: Proposing the introduction of the fluorine or the ether group onto a pre-existing aniline or phenol (B47542) ring.

The software evaluates each proposed step based on known reaction rules and machine learning models trained on millions of reactions. nih.gov It can score routes based on factors like predicted yield, step count, and the cost of starting materials, presenting the chemist with a ranked list of the most promising synthetic strategies. nih.gov

Applications of 4 2 Cyclohexylethoxy 3 Fluoroaniline in Advanced Organic Synthesis

Precursor in Medicinal Chemistry Research

The structural complexity of 4-(2-Cyclohexylethoxy)-3-fluoroaniline makes it a valuable starting material in the synthesis of complex molecules designed for biological activity. Its utility is most prominent in the generation of novel chemical entities and the design of derivatives targeting specific pharmacological sites.

Building Block for Novel Chemical Entities

In the field of drug discovery, the assembly of new molecules with therapeutic potential often relies on "building blocks"—pre-formed chemical scaffolds that can be systematically modified. This compound serves as such a building block. The aniline (B41778) functional group provides a reactive handle for a wide array of chemical transformations, such as amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into larger, more complex molecular architectures. The presence of the fluorine atom and the cyclohexylethoxy group are not merely passive components; they are critical for fine-tuning the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to its target protein.

Design of Derivatives with Specific Pharmacophore Features (e.g., KCNT1 channel blockers)

A significant application of this compound and its close analogs is in the development of inhibitors for the potassium channel subfamily T member 1 (KCNT1). bioworld.com Gain-of-function mutations in the KCNT1 gene lead to overactive ion channels, which are associated with severe and rare neurological disorders, including certain forms of epileptic encephalopathy. pharmaceutical-technology.comgoogle.com

Pharmaceutical research, notably by companies like Praxis Precision Medicines, has focused on creating compounds that can selectively block these channels. bioworld.compharmaceutical-technology.compharmaceutical-technology.com Patents filed in this area describe classes of molecules where a substituted aniline or a related heterocycle is a core component. google.compharmaceutical-technology.comgoogle.com These compounds are designed to fit into the channel's pore and inhibit the flow of potassium ions. bioworld.com

The synthesis of these potential therapeutics often involves using aniline derivatives as key intermediates. The 4-(2-Cyclohexylethoxy) group provides a desirable lipophilic tail that can interact with hydrophobic pockets within the KCNT1 channel, while the 3-fluoroaniline (B1664137) portion can be used to modulate electronic properties and form specific hydrogen bonds, enhancing the molecule's potency and selectivity. Research has led to the identification of KCNT1 inhibitors with high potency, as summarized in the table below.

| Compound Class | Target | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|

| Substituted Heterocyclic KCNT1 Inhibitors | Human Wild-Type KCNT1 | ≤ 1 µM | bioworld.com |

| Substituted Heterocyclic KCNT1 Inhibitors | Human Mutant KCNT1 (A934T, G288S) | ≤ 1 µM | bioworld.com |

| Substituted Heterocyclic KCNT1 Inhibitors | Human Mutant KCNT1 (F346L) | 1-20 µM | bioworld.com |

| Substituted Pyridine (B92270) Derivatives | KCNT1 | Data disclosed in patent | pharmaceutical-technology.com |

Utility in Materials Science and Polymer Chemistry

The unique substitution pattern of this compound suggests its potential utility as a monomer for creating specialized polymers with tailored properties for advanced applications.

Monomer for Functionalized Polymeric Materials (e.g., fluorinated polyanilines)

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility in common solvents. Introducing substituents onto the aniline ring is a common strategy to overcome this limitation. While the direct polymerization of this compound is not specifically documented in the reviewed literature, its potential properties can be inferred from studies on related substituted anilines.

The incorporation of bulky alkyl or alkoxy groups is known to enhance the solubility of polyanilines in organic solvents. rsc.orgrsc.org The large cyclohexylethoxy group would be expected to significantly improve processability by preventing dense chain packing and increasing solubility. Furthermore, the fluorine substituent can enhance the thermal stability and alter the electronic properties of the resulting polymer. Research on other fluorinated anilines has shown that such polymers possess interesting electronic and thermal characteristics. Therefore, a polymer derived from this monomer could combine the benefits of fluorination with enhanced solubility, making it a candidate for creating functional polymeric films and coatings. rsc.org

Integration into Advanced Organic Electronic Systems (e.g., semiconductors)

The electronic properties of polyanilines are determined by the degree of conjugation along the polymer backbone, which is influenced by the torsion angle between adjacent aromatic rings. rsc.org The bulky cyclohexylethoxy substituent would likely increase this angle, which could decrease conductivity compared to unsubstituted polyaniline. rsc.org However, this structural change can also lead to more regular and well-defined polymer structures. rsc.org

The fluorine atom, being highly electronegative, would modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic bandgap is a critical aspect of designing organic semiconductor materials for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The improved solubility imparted by the cyclohexylethoxy group would be highly advantageous for fabricating these devices using solution-based techniques like spin-coating or inkjet printing. While currently speculative, the combination of features in this compound makes its derived polymers interesting candidates for future research in organic electronics.

Role in Agrochemical Development

A comprehensive review of scientific literature and patent databases indicates that there is currently no documented research or application of this compound in the field of agrochemical development. While simpler related compounds, such as 4-fluoroaniline (B128567), are known to be used as intermediates in the manufacturing of herbicides and plant growth regulators, this specific, more complex derivative does not appear to have been explored for similar purposes. nih.gov

No Publicly Available Research Found for "this compound" in Advanced Organic Synthesis

Despite a comprehensive search of publicly accessible scientific literature, patents, and chemical databases, no specific information was found regarding the applications of the chemical compound This compound in advanced organic synthesis for crop protection, custom synthesis, or chemical library generation.

The investigation also broadened to include searches for related structures, such as other 4-alkoxy-3-fluoroaniline derivatives, in the context of agrochemical synthesis and medicinal chemistry. This was done in an attempt to find analogous applications that might indirectly point to the use of the target compound. However, these broader searches also did not yield any specific mention of this compound.

The absence of information in the public domain suggests that this compound may be a highly specialized or novel chemical intermediate. Its synthesis and applications might be proprietary information held within a corporate entity and not disclosed in publicly available sources. It is also possible that while the compound may be available from some chemical suppliers, it has not yet been featured in published research that details its synthetic utility in the specific areas requested.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the currently available public information.

Analytical Methodologies for Characterization and Purity Assessment of 4 2 Cyclohexylethoxy 3 Fluoroaniline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 4-(2-Cyclohexylethoxy)-3-fluoroaniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the ethoxy linker, and the cyclohexyl group. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of the aromatic protons are influenced by the electron-donating amino and alkoxy groups and the electron-withdrawing fluorine atom. The protons of the cyclohexylethoxy side chain will appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF). The carbons of the cyclohexyl and ethoxy groups will resonate in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine atom to adjacent protons (³JHF) would result in a multiplet, providing further structural confirmation.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations and Multiplicity |

| ¹H | 6.5 - 7.0 | Aromatic protons (multiplets) |

| 3.9 - 4.1 | -OCH₂- protons (triplet) | |

| 3.5 - 3.8 | -NH₂ protons (broad singlet) | |

| 1.0 - 2.0 | Cyclohexyl and -CH₂- protons (multiplets) | |

| ¹³C | 150 - 160 (d, ¹JCF ≈ 240 Hz) | C-F |

| 140 - 150 | C-O | |

| 130 - 140 | C-N | |

| 100 - 125 | Other aromatic carbons | |

| 60 - 70 | -OCH₂- | |

| 25 - 40 | Cyclohexyl and -CH₂- carbons | |

| ¹⁹F | -110 to -130 | Multiplet due to coupling with aromatic protons |

Note: Predicted values are based on the analysis of similar fluoroaniline (B8554772) structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-O stretching of the ether linkage will give a strong absorption band around 1200-1250 cm⁻¹. The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the benzene (B151609) ring would give a characteristic band around 1600 cm⁻¹.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Aryl Fluoride (C-F) | Stretch | 1000 - 1300 |

| Aromatic C=C | Stretch | 1580 - 1620 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₀FNO), HRMS can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The exact mass of this compound is calculated to be 237.1529 g/mol . HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, providing strong evidence for the correct molecular formula.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from any impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

A typical HPLC method would involve a gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 240 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be an effective method for identifying and quantifying any volatile impurities or byproducts from its synthesis.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data from the GC and mass spectral data for each separated component, allowing for their confident identification. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a slightly more polar DB-17). The mass spectrometer then fragments the eluted compounds, and the resulting fragmentation patterns can be compared to spectral libraries for identification.

Typical GC-MS Parameters:

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | A temperature ramp, e.g., starting at 100 °C and increasing to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions in real-time. libretexts.orgadvion.com It provides qualitative information about the consumption of starting materials and the formation of products, helping to determine the reaction's endpoint. libretexts.org

In the synthesis of this compound, TLC is an indispensable tool. A typical synthesis might involve the etherification of 3-fluoro-4-nitrophenol (B151681) with (2-bromoethyl)cyclohexane (B41411) followed by the reduction of the nitro group to an aniline (B41778). TLC can be used to monitor both of these critical steps.

Procedure for Reaction Monitoring:

Sample Preparation: Tiny aliquots of the reaction mixture are taken at regular intervals. libretexts.org These are typically diluted with a suitable solvent to an appropriate concentration for spotting.

TLC Plate Spotting: Three lanes are spotted on a silica (B1680970) gel TLC plate: a reference spot of the starting material, a spot of the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org

Development: The TLC plate is placed in a developing chamber containing an appropriate mobile phase (eluent). The choice of eluent is crucial and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. A common mobile phase for a compound like this compound might be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate.

Visualization: After development, the plate is dried and the spots are visualized. Since aromatic compounds like anilines are often UV-active, they can be visualized under a UV lamp (typically at 254 nm). advion.com Staining with reagents such as potassium permanganate (B83412) or ninhydrin (B49086) can also be used for visualization, especially for amines. itwreagents.com

Interpretation: The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given eluent system. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Table 1: Example of TLC Monitoring for the Reduction of 4-(2-Cyclohexylethoxy)-3-fluoronitrobenzene

| Time Point | Starting Material (Nitro Compound) Rf | Product (Aniline) Rf | Observations |

| t = 0 min | 0.65 | - | Strong starting material spot. |

| t = 30 min | 0.65 | 0.40 | Faint product spot appears, starting material spot still strong. |

| t = 60 min | 0.65 | 0.40 | Intensity of product spot increases, starting material spot diminishes. |

| t = 120 min | - | 0.40 | Starting material spot has disappeared, strong product spot. |

Note: Rf values are hypothetical and depend on the specific TLC conditions (stationary phase, mobile phase, temperature).

Future Research Directions and Emerging Trends in the Chemistry of 4 2 Cyclohexylethoxy 3 Fluoroaniline

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional multi-step syntheses of complex aniline (B41778) derivatives often involve stoichiometric reagents and generate considerable waste. The development of greener synthetic methodologies is paramount for the environmentally responsible production of 4-(2-Cyclohexylethoxy)-3-fluoroaniline.

Biocatalytic Approaches for Specific Transformations

Biocatalysis offers a powerful toolkit for performing highly selective chemical transformations under mild conditions, thereby reducing the environmental impact of chemical synthesis. nih.gov The application of enzymes to the synthesis of fluorinated aromatic compounds is a growing field of interest. nih.gov For instance, enzymes could be engineered to catalyze the specific fluorination or etherification steps in the synthesis of this compound, potentially reducing the need for harsh reagents and protecting group manipulations that are common in traditional organic synthesis. nih.gov The development of biocatalytic routes could lead to more streamlined and sustainable manufacturing processes for this and related compounds. nih.gov

Flow Chemistry Applications for Scalable Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents numerous advantages for the synthesis of fine chemicals. This technology can offer enhanced safety, improved reaction control, and facile scalability. For the synthesis of this compound, flow chemistry could be particularly beneficial for hazardous reactions or for optimizing reaction conditions to maximize yield and minimize by-product formation. The integration of flow reactors with in-line purification and analysis could pave the way for a fully automated and highly efficient production process.

Exploration of Novel Reactivity Patterns and Derivatizations

The aniline moiety and the appended cyclohexylethoxy group in this compound provide multiple sites for further chemical modification. Exploring novel reactivity patterns is crucial for expanding the chemical space around this scaffold and for the synthesis of new derivatives with potentially enhanced biological or material properties.

Photoredox Catalysis in Functionalization of Anilines

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. acs.orgnih.gov This methodology has been successfully applied to the functionalization of aniline derivatives. researchgate.netresearchgate.net In the context of this compound, photoredox catalysis could be employed to achieve novel C-H functionalization, alkylation, or arylation reactions at various positions on the aniline ring or the cyclohexyl group. nih.govbeilstein-journals.org For example, the direct alkylation of the aniline's α-C-H bonds has been demonstrated using photoredox catalysis, a strategy that could be adapted to modify the cyclohexylethoxy side chain. nih.govnih.gov

C-H Activation Strategies on the Cyclohexane (B81311) or Aromatic Ring

Direct C-H activation is a highly desirable synthetic strategy as it avoids the pre-functionalization of substrates, leading to more atom-economical and efficient syntheses. For this compound, C-H activation could be targeted at either the aromatic ring or the cyclohexane moiety. Transition-metal-catalyzed C-H activation could enable the introduction of a wide array of functional groups, leading to the rapid generation of a library of derivatives. The development of regioselective C-H activation methods would be particularly valuable for controlling the site of functionalization and for accessing specific isomers with desired properties.

Advanced Computational Design of Derivatives